Selective Inhibition of 11β-HSD1 vs. 11β-HSD2
In a direct head-to-head comparison using lysates of transfected HEK-293 cells, 18α-glycyrrhetinic acid (18α-GA) selectively inhibited 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) but not type 2 (11β-HSD2). In contrast, 18β-GA preferentially inhibited 11β-HSD2 over 11β-HSD1 [1].
| Evidence Dimension | Enzyme inhibition selectivity |
|---|---|
| Target Compound Data | Selectively inhibits 11β-HSD1; does not inhibit 11β-HSD2 |
| Comparator Or Baseline | 18β-GA: Inhibits both 11β-HSD1 and 11β-HSD2; preferential for 11β-HSD2 |
| Quantified Difference | Opposite isozyme selectivity |
| Conditions | HEK-293 cell lysates transfected with human 11β-HSD1 or 11β-HSD2 |
Why This Matters
This opposite selectivity profile is critical for researchers targeting 11β-HSD1 in metabolic diseases like obesity and type 2 diabetes without the side effects associated with 11β-HSD2 inhibition (e.g., hypertension).
- [1] Classen-Houben, D., Schuster, D., Da Cunha, T., Odermatt, A., Wolber, G., Jordis, U., & Kueenburg, B. (2009). Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid. The Journal of Steroid Biochemistry and Molecular Biology, 113(3-5), 248–252. View Source
